

Reputable suppliers and price of 2-Fluoro-3-iodobenzonitrile

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Compound of Interest

Compound Name: **2-Fluoro-3-iodobenzonitrile**

Cat. No.: **B1442294**

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An In-Depth Technical Guide to **2-Fluoro-3-iodobenzonitrile** for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the strategic utilization of **2-Fluoro-3-iodobenzonitrile**. Moving beyond a simple cataloging of properties, we delve into the causality behind its reactivity, supplier considerations, and field-proven applications, providing a robust framework for its integration into advanced synthetic workflows.

Core Molecular Profile and Physicochemical Properties

2-Fluoro-3-iodobenzonitrile is a trifunctional aromatic building block whose utility is derived from the specific arrangement and interplay of its nitrile, fluorine, and iodine substituents. The electron-withdrawing nature of the nitrile and fluorine groups modulates the reactivity of the aromatic ring, while the iodine atom provides a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Diagram: Chemical Structure of **2-Fluoro-3-iodobenzonitrile**

Caption: Structure of **2-Fluoro-3-iodobenzonitrile** (CAS: 211943-27-0).

The key physicochemical properties are summarized below. This data is essential for reaction planning, including solvent selection and purification strategies.

| Property | Value | Source |
|--------------------|--|---|
| CAS Number | 211943-27-0 | [1] [2] [3] |
| Molecular Formula | C ₇ H ₃ FIN | [2] [4] |
| Molecular Weight | 247.01 g/mol | [1] [5] |
| Physical State | Solid | [2] |
| Boiling Point | 259.3 ± 25.0 °C at 760 mmHg | [4] [6] |
| Density | 2.0 ± 0.1 g/cm ³ | [4] |
| Storage Conditions | 2-8°C, protect from light, keep dry and sealed | [5] [6] |

Sourcing: Reputable Suppliers and Price Analysis

Securing a reliable supply of high-purity **2-Fluoro-3-iodobenzonitrile** is critical for reproducible research and development timelines. Purity is paramount, as trace impurities can interfere with sensitive catalytic reactions.[\[7\]](#) Most research applications require a purity of at least 95-98%.
[\[2\]](#)[\[3\]](#)[\[7\]](#)

When selecting a supplier, consider factors beyond cost, including lot-to-lot consistency, availability of analytical data (COA, NMR), and technical support. The following table provides a comparative overview of several recognized suppliers. Note that pricing is often subject to inquiry and can fluctuate based on market conditions and required quantity.

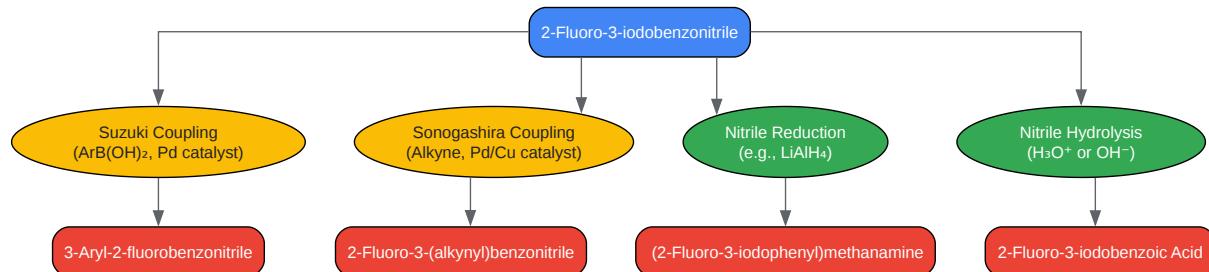
| Supplier | Purity | Available Quantities | Price Information | Noteworthy |
|------------------------------|---------|----------------------|------------------------|--|
| Shanghai Aladdin Biochemical | ≥ 95.0% | 250mg | ¥292.9 / 250mg | Verified supplier on Chemsr with a focus on R&D reagents.[4] |
| Fluorochem | 95.0% | Custom | Inquiry | Trusted by major research institutions like the University of Manchester and the University of Oxford for consistent quality and service.[2] |
| Hebei Summedchem Co., Ltd. | 98% | Small packages, bulk | Inquiry | Lists the product with high purity and indicates stock availability. [3] |
| Dayang Chem (Hangzhou) Co. | 98.0% | 100g, 1kg, bulk | Inquiry | Offers a range of quantities from lab scale to bulk. [4] |
| MySkinRecipes | 95% | 250mg, 1g, 5g | ฿3,618.00 - ฿22,806.00 | Provides clear pricing for smaller quantities.[6] |

The Chemist's Perspective: Reactivity and Synthetic Utility

The value of **2-Fluoro-3-iodobenzonitrile** lies in its capacity for selective, sequential transformations.

- The Iodine Handle: The carbon-iodine bond is the primary site for reactivity, making it an excellent substrate for transition-metal-catalyzed cross-coupling reactions. It is commonly employed in Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions to build molecular complexity by forming new carbon-carbon and carbon-nitrogen bonds.[6] This allows for the direct attachment of aryl, alkyl, alkyne, and amine moieties.
- The Nitrile Group: The nitrile ($\text{C}\equiv\text{N}$) group is a versatile functional group. It can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine (e.g., using LiAlH_4), providing a pathway to introduce new pharmacophores.
- The Fluorine Substituent: The fluorine atom significantly influences the molecule's electronic properties. As a strongly electron-withdrawing group, it can lower the pK_a of adjacent functional groups and alter the metabolic stability and binding affinity of derivative compounds.[8] The strategic placement of fluorine is a cornerstone of modern medicinal chemistry for modulating a drug candidate's physicochemical profile.[8]

Diagram: Key Reaction Pathways



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Caption: Versatile reaction pathways starting from **2-Fluoro-3-iodobenzonitrile**.

Field Application: A Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a representative workflow for the synthesis of a biaryl compound, a common objective in drug discovery programs. The causality for each step is explained to ensure a self-validating and reproducible system.

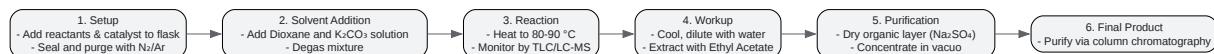
Objective: To synthesize 2-Fluoro-3-(4-methoxyphenyl)benzonitrile from **2-Fluoro-3-iodobenzonitrile** and 4-methoxyphenylboronic acid.

Materials:

- **2-Fluoro-3-iodobenzonitrile** (1.0 eq)
- 4-methoxyphenylboronic acid (1.2 eq)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($\text{Pd}(\text{dppf})\text{Cl}_2$) (0.03 eq)
- Potassium Carbonate (K_2CO_3) (2.5 eq)
- 1,4-Dioxane (solvent)
- Water (co-solvent)

Experimental Workflow:

Diagram: Suzuki Coupling Experimental Workflow



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Caption: Step-by-step workflow for a typical Suzuki cross-coupling reaction.

Step-by-Step Methodology:

- Inert Atmosphere Preparation: To a flame-dried round-bottom flask, add **2-Fluoro-3-iodobenzonitrile**, 4-methoxyphenylboronic acid, and $\text{Pd}(\text{dppf})\text{Cl}_2$.
 - Causality: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere (Nitrogen or Argon) is crucial to prevent catalyst degradation and ensure high reaction yield.
- Reagent Dissolution: Add 1,4-dioxane, followed by an aqueous solution of potassium carbonate. The mixture should be thoroughly degassed by bubbling nitrogen through it for 15-20 minutes.
 - Causality: The base (K_2CO_3) is essential for the transmetalation step of the catalytic cycle. A biphasic solvent system (dioxane/water) ensures all components are sufficiently soluble for the reaction to proceed efficiently. Degassing removes dissolved oxygen.
- Thermal Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodide is consumed.
 - Causality: The heat provides the necessary activation energy for the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
- Aqueous Workup: After completion, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the product with ethyl acetate (3x).
 - Causality: This step separates the organic product from the inorganic salts (e.g., potassium salts) and the aqueous-soluble base.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
 - Causality: Brine wash removes residual water. Drying with Na_2SO_4 removes all traces of water before solvent evaporation. Column chromatography separates the desired product from unreacted starting materials, catalyst residues, and byproducts.

Safety, Handling, and Storage

Proper handling of halogenated benzonitriles is essential. While a specific Safety Data Sheet (SDS) for **2-Fluoro-3-iodobenzonitrile** should always be consulted, data for the isomeric 2-Fluoro-5-iodobenzonitrile provides a useful proxy for the hazard class.

- Hazard Classification: Acutely toxic if swallowed, in contact with skin, or if inhaled.
- Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear safety glasses, a lab coat, and nitrile gloves.[\[1\]](#)
- Storage: Store in a tightly sealed container in a cool, dry place, protected from light to prevent degradation.[\[5\]](#)[\[6\]](#) Recommended storage temperature is typically 2-8°C.[\[5\]](#)

Conclusion

2-Fluoro-3-iodobenzonitrile is a high-value, versatile building block for chemical synthesis. Its trifunctional nature allows for precise and strategic modifications, making it an indispensable tool in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.[\[6\]](#) A thorough understanding of its reactivity, coupled with careful supplier selection and adherence to safe handling protocols, will empower researchers to fully leverage its synthetic potential.

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